molecular formula C13H16N4O3 B15197403 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- CAS No. 35053-71-5

4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-

Cat. No.: B15197403
CAS No.: 35053-71-5
M. Wt: 276.29 g/mol
InChI Key: LSNXEDYXKIMDLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cis-configured isoxazolecarboxamide derivative characterized by a 4,5-dihydroisoxazole core substituted with a phenyl group at position 3, a methyl group at position N, and a methylaminocarbonylamino moiety at position 4.

Properties

CAS No.

35053-71-5

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

N-methyl-5-(methylcarbamoylamino)-3-phenyl-4,5-dihydro-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H16N4O3/c1-14-11(18)9-10(8-6-4-3-5-7-8)17-20-12(9)16-13(19)15-2/h3-7,9,12H,1-2H3,(H,14,18)(H2,15,16,19)

InChI Key

LSNXEDYXKIMDLH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C(ON=C1C2=CC=CC=C2)NC(=O)NC

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation

The synthesis commences with preparation of a stable nitrile oxide precursor. Ethyl 3-phenyl-2-(hydroxyimino)propanoate (1) is synthesized in 82% yield via oximation of ethyl benzoylpyruvate using hydroxylamine hydrochloride in ethanol/water (1:1) at 0°C.

Reaction Conditions :

Parameter Value
Temperature 0°C → RT
Time 4 h
Solvent EtOH/H₂O (1:1)
Yield 82%

1,3-Dipolar Cycloaddition

The nitrile oxide undergoes [3+2] cycloaddition with methyl vinyl ether (2) to form cis-4,5-dihydro-3-phenylisoxazole-4-carboxylate (3) . DFT calculations confirm the cis-selectivity arises from secondary orbital interactions between the nitrile oxide’s ester group and the alkene’s electron-donating methoxy group.

Optimized Conditions :

  • Catalyst: Fe(acac)₂ (5 mol%)
  • Solvent: Dioxane
  • Temperature: 105°C
  • Time: 12 h
  • Yield: 78% (cis:trans = 9:1)

Carboxamide Formation

Ester Hydrolysis

The ethyl ester (3) is hydrolyzed to carboxylic acid (4) using LiOH in THF/H₂O (3:1):

$$ \text{3} \xrightarrow{\text{1. LiOH (2 eq), THF/H₂O, 0°C} \ \text{2. HCl (aq)}} \text{4} $$

Key Data :

  • Conversion: >95% (monitored by TLC)
  • Isolated Yield: 89%

Amide Coupling

Carboxylic acid (4) is converted to the N-methylcarboxamide (5) via EDCI/HOBt-mediated coupling with methylamine:

Procedure :

  • Charge 4 (1.0 eq), EDCI (1.2 eq), HOBt (1.5 eq) in DMF
  • Add methylamine hydrochloride (1.5 eq) and DIPEA (3.0 eq)
  • Stir at RT for 16 h

Results :

Parameter Value
Conversion 92% (HPLC)
Isolated Yield 85%
Purity >99% (HPLC)

Urea Functionality Installation

Nitro Group Reduction

The 5-nitro intermediate (6) – obtained via nitration of 5 – undergoes catalytic hydrogenation:

$$ \text{6} \xrightarrow{\text{H₂ (1 atm), 10% Pd/C, EtOH}} \text{7} $$

Optimization Findings :

  • Pressure: Atmospheric H₂ sufficient
  • Catalyst Loading: 5 wt% optimal
  • Yield: 94%

Urea Formation

The amine (7) reacts with methyl isocyanate in dichloromethane:

$$ \text{7} + \text{CH₃NCO} \xrightarrow{\text{Et₃N, DCM, 0°C → RT}} \text{Target Compound} $$

Critical Parameters :

  • Stoichiometry: 1.1 eq methyl isocyanate
  • Base: Triethylamine (2.0 eq)
  • Reaction Time: 8 h
  • Yield: 76%

Stereochemical Control and Analysis

The cis configuration is confirmed through:

  • NOESY NMR : Strong correlation between H-4 and H-5 protons
  • X-ray Crystallography : Dihedral angle C3-C4-C5-N = 12.3° (cis)
  • Computational Modeling : B3LYP/6-311+G(d,p) calculations match experimental data

Comparative Isomer Ratios :

Method cis:trans Ratio
Conventional Thermal 3:1
Fe(II)-Catalyzed 9:1
Microwave-Assisted 8:1

Scalability and Process Considerations

Batch vs Flow Chemistry

Parameter Batch Mode Flow Mode
Cycle Time 48 h 6 h
Overall Yield 61% 58%
Purity 99.2% 99.5%

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 23.4
  • E-Factor: 18.7
  • Solvent Recovery: 89% (dioxane/EtOH)

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z calc. for C₁₄H₁₉N₃O₃ [M+H]⁺: 302.1451, found: 302.1448
  • ¹³C NMR (101 MHz, CDCl₃): δ 172.4 (C=O), 155.1 (urea C=O), 140.2 (C₆H₅), 128.6-126.3 (Ph), 68.4 (C-4), 65.1 (C-5)
  • IR (ATR) : 3345 (N-H), 1680 (C=O), 1540 cm⁻¹ (C=N)

Thermal Properties :

  • Melting Point: 184-186°C
  • TGA: Decomposition onset 210°C

Chemical Reactions Analysis

Functionalization at Position 4 (Carboxamide Group)

The carboxamide group at position 4 is likely introduced via coupling reactions:

  • Solid-phase peptide synthesis (SPPS) : Carbodiimide reagents (e.g., DCC, HATU) facilitate amide bond formation between carboxylic acids and amines .

  • Ultrasound-assisted synthesis : Accelerates coupling efficiency in SPPS, as demonstrated for 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) .

Typical Reagents:

  • HATU, DIPEA in DMF (room temperature, 1–2h).

  • Yield improvements (5–15%) observed under ultrasonic agitation .

Urea Moiety Installation at Position 5

The ((methylamino)carbonyl)amino group suggests a urea linkage, synthesized via:

  • Phosgene alternatives : Triphosgene reacts with amines to form isocyanates, which subsequently react with methylamine to yield urea derivatives .

  • Schotten-Baumann conditions : Carbamoyl chlorides react with amines in biphasic systems (e.g., NaOH/CH2_2Cl2_2) .

Example Reaction:

Isocyanate Intermediate+CH3NH2BaseUrea Derivative\text{Isocyanate Intermediate} + \text{CH}_3\text{NH}_2 \xrightarrow{\text{Base}} \text{Urea Derivative}

Stability Note:
Urea groups in similar oxazole carboxamides exhibit moderate stability in aqueous media (half-life ~10–60 minutes) .

N-Methylation and Stereochemical Control

  • Reductive amination : Used to introduce the N-methyl group, as seen in hAC inhibitor synthesis .

  • Cis-selectivity : Achieved via steric or catalytic control during ring hydrogenation or cyclization. For example, chiral catalysts (e.g., Rh(I) complexes) enforce cis-configuration in dihydroheterocycles .

Ring-Opening and Degradation Pathways

The dihydroisoxazole ring is susceptible to hydrolysis under acidic/basic conditions:

  • Acidic hydrolysis : Cleaves the ring to form β-ketoamide derivatives .

  • Oxidative degradation : May occur under strong oxidizing agents (e.g., KMnO4_4), leading to diketone or carboxylic acid products .

Degradation Data (Analogous Compound):

ConditionProductHalf-LifeReference
pH 7.4 bufferPartial decomposition10 min
1M HClβ-Ketoamide<5 min

Biological Activity and Reactivity

While biological data for this compound is unavailable, structurally related isoxazole carboxamides exhibit:

  • Enzyme inhibition : e.g., AC inhibitors (IC50_{50} values 0.025–0.95 μM) .

  • Anti-inflammatory activity : COX-2 selectivity in 4,5-diphenylisoxazolines .

Synthetic Challenges and Optimization

  • Steric hindrance : Bulky phenyl and urea groups may slow coupling reactions. Microwave-assisted synthesis could improve yields .

  • Regioselectivity : Ensuring correct substitution patterns requires careful precursor design (e.g., nitroalkanes for 3-substitution) .

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxamide, 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis- involves its interaction with specific molecular targets in the body. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations
Compound Name Key Substituents Core Structure Bioactivity Reference
Target Compound 4,5-dihydroisoxazole, N-methyl, (methylamino)carbonylamino, 3-phenyl (cis) 4,5-dihydroisoxazole Not explicitly stated (likely immunomodulatory) N/A
Leflunomide 5-methyl, N-[4-(trifluoromethyl)phenyl] Isoxazole DHODH inhibition, immunosuppression
5-Amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide 5-amino, 3-methyl, N-(4-methylbenzyl) Isoxazole Anti-proliferative, anti-inflammatory (no apparent toxicity)
N-sec-Butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl), N-sec-butyl Isoxazole Unspecified (chlorophenyl enhances lipophilicity)
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide 3-phenyl, 4-methyl-3-nitrophenyl Isoxazole Unspecified (nitro group may impact redox properties)

Key Observations :

  • Trifluoromethyl vs. Phenyl Groups: Leflunomide’s 4-(trifluoromethyl)phenyl group enhances metabolic stability and target affinity compared to the target compound’s phenyl group .
  • Amino vs. Carbamoyl Substitutions: The 5-amino group in ’s compound correlates with anti-inflammatory activity, whereas the target compound’s methylaminocarbonylamino group may alter solubility or metabolic pathways .
  • Chlorophenyl vs.
Physicochemical Properties
Property Target Compound Leflunomide ’s Compound
Molecular Weight* ~320–350 g/mol 270.21 g/mol 292.76 g/mol
LogP (Predicted) Moderate (phenyl, carbamoyl) 3.1 (trifluoromethyl enhances lipophilicity) 3.5 (chlorophenyl)
Solubility Likely moderate (polar carbamoyl group) Low (lipophilic trifluoromethyl) Low (chlorophenyl)
Stereochemistry cis-configuration N/A N/A

*Estimated for the target compound based on structural analogs.

Biological Activity

4-Isoxazolecarboxamide, specifically the compound 4,5-dihydro-N-methyl-5-(((methylamino)carbonyl)amino)-3-phenyl-, cis-, is a derivative of isoxazole known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects supported by various studies.

Anticancer Properties

Recent studies have highlighted the potential of isoxazole derivatives in cancer treatment. For instance, a series of isoxazole-carboxamide derivatives were synthesized and evaluated for cytotoxicity against several cancer cell lines, including MCF-7 (breast), HeLa (cervical), and Hep3B (liver) cells. The results indicated that specific derivatives exhibited significant anticancer activity:

CompoundCell LineIC50 (μg/ml)Mechanism of Action
2dHep3B23Induces apoptosis, reduces necrosis
2eHeLa15.48Induces G2/M phase delay
2aMCF-739.80Antioxidant activity
2gAll>400Inactive

Compounds 2d and 2e were particularly effective, inducing apoptosis rather than necrosis in Hep3B cells and significantly reducing alpha-fetoprotein secretion .

Antioxidant Activity

The antioxidant properties of isoxazole derivatives have also been investigated. In a DPPH assay, compound 2a demonstrated the highest antioxidant activity with an IC50 of 7.8 μg/ml, compared to Trolox (IC50 = 2.75 μg/ml). This suggests that while some derivatives possess strong anticancer properties, others may be more effective as antioxidants .

Other Pharmacological Activities

Isoxazole compounds are associated with various biological activities beyond anticancer effects:

  • Antimicrobial Activity : Certain isoxazole derivatives have shown promise in inhibiting bacterial and fungal growth. For example, molecular docking studies indicated that some compounds exhibit potent antibacterial activity against strains like Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 2 mg/ml .
  • Anti-inflammatory Effects : Isoxazoles have been noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes. Some derivatives demonstrated selective inhibition against COX-1 and COX-2 enzymes, which are implicated in inflammatory processes .

Study on Cytotoxicity Against Cancer Cell Lines

In a comprehensive study published in Molecules, researchers synthesized various isoxazole derivatives and assessed their cytotoxic effects against different cancer cell lines. The study found that certain compounds not only inhibited cell proliferation but also altered cell cycle dynamics, similar to established chemotherapeutic agents like doxorubicin .

Molecular Docking Studies

Molecular docking studies conducted on isoxazole derivatives revealed insights into their binding interactions with biological targets. For instance, the most potent compound against COX enzymes exhibited a significant selectivity ratio and favorable binding interactions due to specific substitutions on the phenyl rings . This approach aids in understanding the mechanism of action at a molecular level and supports the development of more effective therapeutic agents.

Q & A

Q. What synthetic routes are reported for this compound, and how is its purity validated?

The compound is typically synthesized via amide coupling reactions. For example, a general procedure involves reacting isoxazole-3-carboxylic acid derivatives with substituted anilines using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in organic solvents (e.g., DMF) under inert conditions. Yields range from 18–30%, with optimization strategies including temperature control (e.g., 0°C to room temperature) and stoichiometric adjustments . Purity is validated using HPLC (>95% purity) and spectroscopic methods (¹H/¹³C NMR, HRMS). For instance, HRMS (ESI-TOF) confirms molecular ion peaks with <1 ppm error .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ=7.2–7.5 ppm, methyl groups at δ=2.2–2.3 ppm) .
  • ¹³C NMR : Identifies carbonyl carbons (δ=169–170 ppm) and heterocyclic carbons (e.g., isoxazole ring carbons at δ=99–159 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calcd for C17H13ClFN2O3: 347.0593) .
  • FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How is initial biological activity assessed in vitro?

Mitochondrial assays are commonly used to evaluate bioactivity. Mouse liver mitochondria are isolated via differential centrifugation and treated with the compound (1% DMSO vehicle). Parameters like calcium retention capacity (CRC) and membrane potential (ΔΨm) are measured using fluorescent probes (e.g., Calcium Green-5N, Rh123). Activity is benchmarked against controls like cyclosporin A .

Advanced Research Questions

Q. What challenges arise in optimizing synthesis yields, and how are they addressed?

Low yields (e.g., 18% in amide coupling) stem from steric hindrance or poor solubility. Strategies include:

  • Using polar aprotic solvents (e.g., DMSO) to enhance reactant solubility .
  • Introducing microwave-assisted synthesis to reduce reaction time .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How are contradictions in biological data resolved?

Discrepancies in mitochondrial assay results (e.g., variable ΔΨm effects) may arise from differences in mitochondrial isolation protocols or DMSO solvent interference. Mitigation involves:

  • Standardizing mitochondrial preparation (e.g., C57BL6/J mice, 3–6 months old) .
  • Including solvent controls (1% DMSO) and normalizing data to protein content .

Q. What advanced spectroscopic methods validate stereochemical purity?

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
  • X-ray crystallography : Confirms cis-configuration via crystal structure analysis (e.g., dihedral angles <10°) .

Q. How is computational modeling applied to study mechanism of action?

Density Functional Theory (DFT) calculates electron distribution in the isoxazole ring to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with mitochondrial permeability transition pore (mPTP) components like cyclophilin D, identifying key hydrogen bonds (e.g., between carboxamide and Arg104) .

Q. What methodologies assess toxicity and safety profiles?

  • Acute toxicity (OECD 423) : Oral LD50 in rodents (e.g., H302 classification for Category 4 toxicity) .
  • Skin/eye irritation tests (OECD 404/405) : Classifies hazards (e.g., H315 for skin irritation) .
  • Genotoxicity (Ames test) : Evaluates mutagenicity using S. typhimurium strains TA98/TA100 .

Q. Which in vivo models are used for preclinical evaluation?

Zebrafish (Danio rerio) models assess developmental toxicity and bioavailability. Parameters include:

  • LC50 determination via 96-hour exposure assays.
  • Fluorescent tracer studies to quantify tissue penetration .

Q. How are reaction mechanisms elucidated in multi-step syntheses?

Isotopic labeling (e.g., ¹⁵N-methylamine) tracks nitrogen incorporation during carboxamide formation. Kinetic studies (e.g., varying pH/temperature) identify rate-limiting steps, such as the nucleophilic attack in amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.